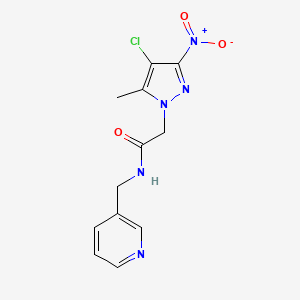

![molecular formula C17H17NO2 B5654211 N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B5654211.png)

N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropane derivatives, including N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide, involves strategic reactions to form the cyclopropane ring, which is a key feature of these molecules. Research by Shuto et al. (1996) on the enantioselective synthesis of cyclopropanecarboxamides as potent NMDA receptor antagonists demonstrates the complexity and precision required in these synthetic routes. The synthesis often involves multi-step reactions, starting from readily available precursors to construct the cyclopropane core, followed by functionalization at specific positions to introduce the desired substituents (Shuto et al., 1996).

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives is characterized by the presence of a three-membered cyclopropane ring, which significantly influences the molecule's overall conformation and reactivity. The X-ray crystallography studies, such as those conducted by Cativiela et al. (1995), provide detailed insights into the molecular conformation, highlighting the spatial arrangement of atoms and the impact of substituents on the molecule's geometry. These studies reveal the cyclopropane ring's conformation and how adjacent substituents can affect the molecule's overall shape and properties (Cativiela et al., 1995).

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, leveraging the strain in the cyclopropane ring for synthetic applications. The work by Özer et al. (2009) on synthesizing and characterizing N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives illustrates the types of chemical transformations these compounds can undergo, such as substitutions and cyclization reactions, to introduce different functional groups or to form more complex structures (Özer et al., 2009).

Physical Properties Analysis

The physical properties of N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide and related compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents attached to the cyclopropane ring. Studies like those by Nimbalkar et al. (2018) on the ultrasound-assisted synthesis of benzamide derivatives highlight the importance of understanding these properties for optimizing the conditions under which these compounds are synthesized and used (Nimbalkar et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interaction with biological targets, are central to their potential applications. Research demonstrates the diverse reactivity of the cyclopropane ring and its derivatives, enabling the synthesis of compounds with varied biological activities. The study by Zhou et al. (2021) on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide showcases the methodologies employed to investigate these chemical properties and their implications for drug design and development (Zhou et al., 2021).

Eigenschaften

IUPAC Name |

N-(4-phenylmethoxyphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(14-6-7-14)18-15-8-10-16(11-9-15)20-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHSYPVEGXYNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-oxobutyl}pyrrolidin-2-one](/img/structure/B5654132.png)

![1-(cyclopentylcarbonyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5654141.png)

![(3-(3-methyl-2-buten-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5654145.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)

![6-(2-thienyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5654154.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5654162.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654176.png)

![3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5654190.png)

![3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5654192.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(6-methoxypyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654208.png)